REACTION_CXSMILES
|
[CH2:1]=O.[CH3:3][NH:4][CH3:5].[C:6](O)(=O)[CH2:7][C:8]([OH:10])=[O:9]>O>[CH3:3][N:4]([CH2:1][C:7](=[CH2:6])[C:8]([OH:10])=[O:9])[CH3:5]
|
Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction temperature was kept at 20° C during the addition and for a further 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The solution was then heated on a steam bath for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
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Details
|
the water was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow syrup which
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried further by azeotropic distillation with benzene
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CC(C(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |